(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions produce different oxidized or reduced derivatives.
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a reactant in the synthesis of selective and potent inhibitors of BMP type I receptor kinases. These inhibitors have potential therapeutic applications in treating diseases such as cancer and fibrosis.
Biological Research: The compound’s derivatives are studied for their enzymatic inhibitory activity, which could lead to the development of new drugs.
Material Science: Due to its significant photophysical properties, it is explored for applications in material science.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of BMP type I receptor kinases, which play a crucial role in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine: A closely related compound used in similar applications.
Pyrazolo[3,4-d]pyrimidine: Another derivative with significant biological activities.
Uniqueness
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE is unique due to its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to act as a potent inhibitor of BMP type I receptor kinases sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H13BrN4O |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-9-7-14-11-6-10(15-17(11)8-9)12(18)16-4-2-1-3-5-16/h6-8H,1-5H2 |
InChI Key |
UCFRNGOVUCOFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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